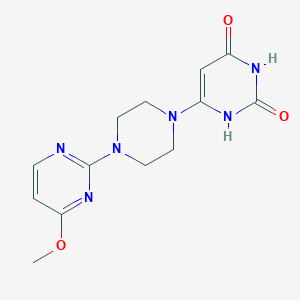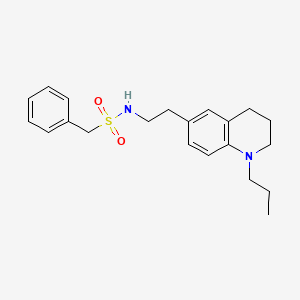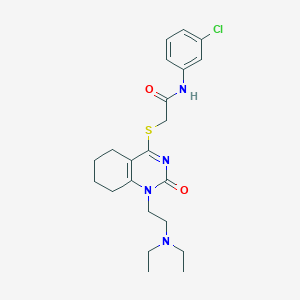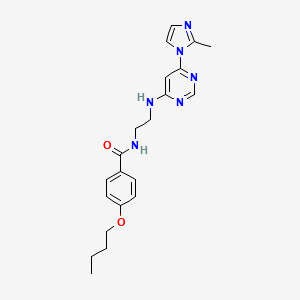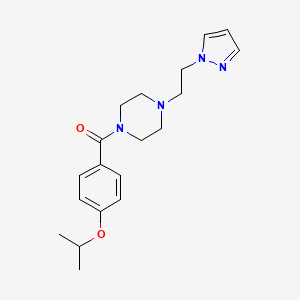
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a heterocyclic compound . It contains a pyrazole ring, which is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . The pyrazole ring is attached to a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The piperazine ring is further attached to a phenyl ring, which is a six-membered aromatic ring with five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, a piperazine ring, and a phenyl ring . The pyrazole ring and the piperazine ring are connected by an ethyl group, and the piperazine ring and the phenyl ring are connected by a methanone group .Wissenschaftliche Forschungsanwendungen
Subheading Understanding Molecular Interactions
Researchers studied the molecular interactions of various compounds similar to (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone, focusing on how these compounds interact with specific receptors. For instance, one study delved into the conformational analysis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, revealing various conformations and proposing how its molecular structure could influence binding interactions with CB1 cannabinoid receptors. The study's insights on the energetic stability of these conformers and their potential binding orientations provide valuable information for understanding the molecular interaction mechanisms of related compounds Shim, J., et al. (2002).
Synthesis and Characterization of Derivatives
Subheading Exploring Synthesis Pathways and Antibacterial Potentials
The synthesis and characterization of novel derivatives related to the compound of interest have been a subject of research, with studies detailing the process and outcomes. For example, one study synthesized and characterized novel 1,5-disubstituted pyrazole and isoxazole derivatives, revealing their promising antibacterial and antifungal activities. This suggests the compound's structural framework can be modified to develop new entities with significant biological activities Sanjeeva, P., et al. (2022).
Antimicrobial and Antifungal Properties
Subheading Investigating Biological Activities
Further research has emphasized the biological activities of compounds structurally similar to this compound. Studies have synthesized and evaluated various derivatives, demonstrating their antimicrobial and antifungal properties. This highlights the potential of such compounds in medical and pharmaceutical applications, particularly in addressing bacterial and fungal infections Patel, N., et al. (2011).
Wirkmechanismus
Mode of Action
It is known that many compounds with similar structures, such as imidazole derivatives, have a broad range of biological properties .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
It has been observed that similar compounds can have a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Eigenschaften
IUPAC Name |
(4-propan-2-yloxyphenyl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-16(2)25-18-6-4-17(5-7-18)19(24)22-13-10-21(11-14-22)12-15-23-9-3-8-20-23/h3-9,16H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMRGXJFWFKJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Spiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B2834230.png)
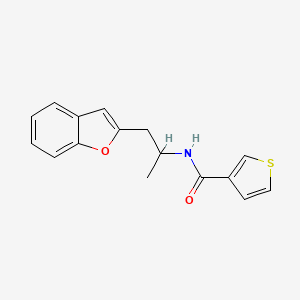
![(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2834236.png)
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2834239.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2834240.png)
![Ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2834241.png)
![ethyl (2Z)-2-[({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-5-yl}amino)methylidene]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2834242.png)
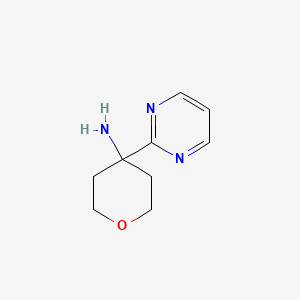
![N-(3-chloro-4-fluorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2834244.png)
